(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(oxolan-2-ylmethyl)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S3/c26-19-15(12-16-20(27)25(21(29)31-16)13-14-4-3-9-28-14)18(23-7-10-30-11-8-23)22-17-5-1-2-6-24(17)19/h1-2,5-6,12,14H,3-4,7-11,13H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXOKBMQNUKVQF-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazolidinone core,
- A pyrido[1,2-a]pyrimidine moiety,
- A thiomorpholine ring,
- A tetrahydrofuran substituent.
This unique combination of functional groups suggests a multifaceted mechanism of action that could interact with various biological targets.
1. Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | Human leukemia | 10 | Apoptosis induction |
| 5f | Breast cancer | 15 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Thiazolidinone derivatives are known to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. In particular, studies have highlighted their effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating strong antibacterial potential .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Pseudomonas aeruginosa | 125 |
3. Antidiabetic Effects
Thiazolidinones have also been explored for their antidiabetic effects. They act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. This class of compounds has shown potential in lowering blood glucose levels and improving insulin sensitivity .
4. Enzyme Inhibition
Recent studies have indicated that the compound may inhibit various kinases involved in cellular signaling pathways. For example, it has been suggested that thiazolidinone derivatives can inhibit serine/threonine kinases, which are critical for cell division and growth regulation . This inhibition could contribute to both anticancer and antimicrobial activities.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of thiazolidinone derivatives, several compounds were synthesized and tested against human leukemia cell lines. The results indicated that specific substitutions on the thiazolidinone ring significantly enhanced cytotoxicity, with some derivatives inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of various thiazolidinones against clinical isolates of S. aureus and P. aeruginosa. The study found that certain derivatives exhibited over 50% inhibition of biofilm formation at concentrations corresponding to their MICs, highlighting their potential as antibiofilm agents .
Scientific Research Applications
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
Recent studies have highlighted the compound's effectiveness as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives of thioxothiazolidinones exhibit dual inhibition properties with IC50 values as low as 13.15 μM, outperforming established drugs like rivastigmine . The structure-activity relationship analysis suggests that specific substituents enhance the inhibitory effects on these enzymes.
Anticancer Activity
Thiazolidinone derivatives have been reported to possess significant anticancer properties. The compound's structure allows it to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, making them candidates for further development in cancer therapy.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against both bacterial and fungal pathogens. Its thiazolidinone framework has been linked to enhanced antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents . The structure–activity relationship studies indicate that modifications to the core structure can lead to varying degrees of microbial inhibition.
Anti-HIV Activity
Molecular docking studies suggest that derivatives of this compound could interact effectively with the gp41 binding pocket of HIV, potentially acting as entry inhibitors . However, toxicity concerns have been raised regarding some derivatives, limiting their clinical applicability against HIV .
Case Study 1: Alzheimer's Disease
A study evaluated the efficacy of thioxothiazolidinone derivatives in inhibiting AChE and BChE activity in vitro. The results indicated that specific substitutions on the thiazolidinone scaffold significantly enhanced inhibitory potency compared to standard treatments .
Case Study 2: Cancer Cell Lines
Research conducted on various cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis through mitochondrial pathways. The study provided insights into the molecular mechanisms underlying its anticancer activity and suggested potential pathways for therapeutic intervention.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound becomes evident when compared to analogs in the evidence. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Effects on Solubility and Bioactivity: The thiomorpholino group in the target compound introduces sulfur atoms, which may improve solubility compared to purely hydrocarbon substituents (e.g., ethyl or allyl groups in ). The tetrahydrofuran-2-ylmethyl group likely balances lipophilicity and hydrogen-bonding capacity, contrasting with the more hydrophobic phenyl or allyl groups in analogs .
Synthetic Pathways :
- Microwave-assisted synthesis (used in for similar thiazolo-pyrimidine derivatives) could be applicable to the target compound for improved yield and reduced reaction time.
Biological Implications: Chromenyl and coumarin-containing analogs () demonstrate fluorescence and DNA-binding capabilities, suggesting the target compound’s pyrido[1,2-a]pyrimidinone core may be modified for imaging or therapeutic applications. Thiazolidinone derivatives with ethyl or allyl groups () show variable enzyme inhibition, implying the target’s thiomorpholino substituent could fine-tune selectivity.
Q & A
Q. Table 1: Key Synthesis Parameters
| Parameter | Example Conditions | Analytical Monitoring | References |
|---|---|---|---|
| Solvent | DMSO, acetonitrile | TLC, NMR | |
| Temperature | Reflux (80–120°C) | TLC | |
| Catalysts | Lewis acids (e.g., AlCl₃) | NMR |
Basic: Which spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions and stereochemistry .
- IR Spectroscopy : Identifies functional groups (e.g., C=O, C=S stretches) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves absolute configuration for crystalline derivatives .
Q. Table 2: Spectroscopic Techniques and Applications
| Technique | Purpose | References |
|---|---|---|
| ¹H/¹³C NMR | Structural elucidation | |
| IR | Functional group identification | |
| MS | Molecular weight validation |
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzyme inhibition assays) to cross-validate results .
- Target Specificity : Perform selectivity screens against related enzymes/receptors to rule off-target effects .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) .
- Data Normalization : Account for variations in cell viability or protein concentration between assays .
Advanced: What computational strategies predict binding modes with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock) to model interactions between the thiomorpholino group and active sites .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories) .
- QSAR Models : Corrogate structural features (e.g., thiomorpholino vs. morpholino substituents) with activity data from analogs .
Advanced: How to design in vivo studies for pharmacokinetic evaluation?
Methodological Answer:
- Animal Models : Use rodents for bioavailability studies, prioritizing routes (oral vs. IV) based on solubility .
- Bioanalytical Methods : LC-MS/MS quantifies plasma concentrations; monitor metabolites via high-resolution MS .
- Toxicology : Assess liver/kidney function markers (e.g., ALT, creatinine) after repeated dosing .
Advanced: How does the thiomorpholino substituent influence reactivity compared to morpholino derivatives?
Methodological Answer:
- Electronic Effects : The sulfur atom in thiomorpholino increases electron density, altering nucleophilic reactivity .
- Biological Activity : Thiomorpholino derivatives show enhanced binding to sulfur-rich enzyme pockets (e.g., cysteine proteases) .
- Stability : Thiomorpholino may reduce oxidative degradation compared to morpholino .
Q. Table 3: Substituent Comparison
| Substituent | Electronic Profile | Biological Relevance | References |
|---|---|---|---|
| Thiomorpholino | Electron-rich | Cysteine protease inhibition | |
| Morpholino | Moderate polarity | Broad-spectrum targets |
Basic: How to optimize reaction yields during multi-step synthesis?
Methodological Answer:
- Stepwise Optimization : Adjust stoichiometry (1.1–1.3 eq of reagents) and solvent polarity for each step .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) for challenging couplings .
- Workup Protocols : Extract impurities using pH-dependent liquid-liquid extraction .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Tests : Incubate in buffers (pH 2–8) and monitor degradation via HPLC .
- Thermal Analysis : Use DSC/TGA to assess decomposition temperatures .
- Light Sensitivity : Conduct photostability studies under ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
